molecular formula C16H16N4O B7537963 N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide

N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B7537963
M. Wt: 280.32 g/mol
InChI Key: IFVOSLINSVVVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as TPPB, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TPPB is a pyrazolo[3,4-b]pyridine derivative that is structurally related to other pyrazolo[3,4-b]pyridine compounds, such as the well-known protein kinase inhibitor, staurosporine.

Mechanism of Action

The exact mechanism of action of N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the regulation of cellular processes. N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to inhibit the activity of several enzymes and proteins, including cyclic nucleotide phosphodiesterases, protein kinases, and ion channels. Inhibition of these targets has been linked to the modulation of several cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide can inhibit the activity of several enzymes and proteins, including cyclic nucleotide phosphodiesterases, protein kinases, and ion channels. Inhibition of these targets has been linked to the modulation of several cellular processes, including cell proliferation, apoptosis, and inflammation. In vivo studies have also shown that N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide can modulate these processes and has potential therapeutic applications in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide is its high potency and specificity towards its target proteins. N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to have nanomolar range potency towards several targets, making it a valuable tool for studying the role of these targets in various cellular processes. However, one of the limitations of N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research on N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide. One potential direction is the development of more potent and selective analogs of N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide that can be used as therapeutic agents. Another direction is the investigation of the role of N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide in various diseases, including cancer, inflammation, and neurological disorders. Additionally, the development of new methods for the synthesis and purification of N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide could facilitate its use in experimental settings.

Synthesis Methods

The synthesis of N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide involves a series of chemical reactions that start with the reaction of 2,3,4-trimethoxybenzaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene to form the corresponding Schiff base. The Schiff base is then reacted with ethyl acetoacetate in the presence of acetic anhydride to form the pyrazolopyridine ring system. Finally, the resulting compound is treated with phenyl isocyanate to form the desired product, N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide.

Scientific Research Applications

N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to inhibit the activity of several enzymes and proteins, including phosphodiesterases, protein kinases, and ion channels. Inhibition of these targets has been linked to the modulation of several cellular processes, including cell proliferation, apoptosis, and inflammation.

properties

IUPAC Name

N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-11-14-9-12(10-17-15(14)20(3)18-11)16(21)19(2)13-7-5-4-6-8-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVOSLINSVVVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C(=O)N(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide

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